molecular formula C16H30O2Si2 B14437030 [(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 79808-53-0

[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)

Cat. No.: B14437030
CAS No.: 79808-53-0
M. Wt: 310.58 g/mol
InChI Key: GIMWQRDOEZKQPD-UHFFFAOYSA-N
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Description

1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene is an organosilicon compound that features two trimethylsiloxy groups attached to a benzene ring with a tert-butyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene can be synthesized through a multi-step process involving the silylation of a suitable precursor. One common method involves the reaction of 1,2-dihydroxy-4-tert-butylbenzene with chlorotrimethylsilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods

While specific industrial production methods for 1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Materials Science: Employed in the development of novel materials with unique properties.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene involves its ability to undergo various chemical transformations due to the presence of reactive trimethylsiloxy groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(trimethylsiloxy)ethane
  • 1,2-Bis(trimethylsiloxy)cyclobutene

Uniqueness

1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds that lack this bulky substituent.

Properties

CAS No.

79808-53-0

Molecular Formula

C16H30O2Si2

Molecular Weight

310.58 g/mol

IUPAC Name

(4-tert-butyl-2-trimethylsilyloxyphenoxy)-trimethylsilane

InChI

InChI=1S/C16H30O2Si2/c1-16(2,3)13-10-11-14(17-19(4,5)6)15(12-13)18-20(7,8)9/h10-12H,1-9H3

InChI Key

GIMWQRDOEZKQPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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